1-phenylimidazole-2-thiol
Description
Properties
IUPAC Name |
1-phenylimidazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-7H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEUGLRMYAXWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=CN=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step One-Pot Protocol
A method reported in The Journal of Organic Chemistry utilizes 2,2,4,4-tetramethyl-3-thioxocyclobutanone (4) as a sulfur-transfer agent. In the first step, imidazole N-oxide derivatives undergo (3+2)-cycloaddition with 4 to form transient intermediates, which undergo cycloreversion to yield imidazole-2-thiones. Subsequent trifluoromethylation with Togni reagent (5a ) introduces the thiol group (Scheme 1).
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 95% |
| Yield (Step 2) | 91% |
| Reaction Temp | −30°C (Step 2) |
| Catalyst | HCl (0.5 equiv) |
This method’s strength lies in its high chemoselectivity, avoiding oxidation of sensitive substituents. However, the need for cryogenic conditions and specialized reagents limits industrial scalability.
Multi-Step Synthesis via Imidazole Bromide Intermediates
Bromothiazole Hydrobromic Acid Route
A study in PMC outlines a pathway starting with 2-amino-5-bromothiazole hydrobromic acid (10) , which reacts with commercially available thiols (9a–i ) to form amines (11a–i ). Treatment with 1,1′-carbonyldiimidazole (CDI) generates intermediates (12a–i ), which are coupled with bromophenylimidazole (16 ) to yield the target compound (Scheme 2).
Performance Metrics :
-
Amine formation : 25–91% yield depending on thiol substituents.
Challenges :
-
Purification difficulties arise from byproducts like imidazolium salts.
-
Steric hindrance from bulky aryl groups reduces coupling yields.
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Avg Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Condensation | 70% | High | Moderate |
| Sulfur-Transfer | 93% | Low | High |
| Multi-Step Synthesis | 58% | Medium | Low |
The sulfur-transfer approach achieves the highest yields but requires expensive reagents (e.g., Togni reagent at ~$500/g). Conversely, the condensation method balances cost and scalability, making it preferable for bulk production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylimidazole-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl group or the thiol group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Coordination Chemistry
1-Phenylimidazole-2-thiol acts as a ligand in coordination chemistry, forming complexes with transition metals. Its thiol group can coordinate with metal ions, enhancing the stability and reactivity of the resulting complexes. This property is particularly useful in catalysis and material synthesis .
Medicinal Chemistry
Research indicates that this compound exhibits potential as a therapeutic agent. It has been studied for its inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune suppression associated with cancer and chronic infections. Modifications of the compound have led to derivatives that demonstrate enhanced potency as IDO inhibitors, suggesting its utility in cancer therapy .
Material Science
The compound is also employed in the production of advanced materials, including polymers and catalysts. Its ability to form stable complexes with metals makes it suitable for developing new catalytic systems that can facilitate various chemical reactions under mild conditions .
Case Study 1: Inhibition of IDO
A systematic study on phenyl-imidazole derivatives indicated that modifications to the thiol group significantly enhance binding affinity to IDO. For instance, certain derivatives demonstrated up to ten-fold increases in potency compared to their parent compounds. The study utilized computational docking to elucidate binding interactions within the active site of IDO, highlighting the importance of specific structural features in enhancing inhibitory activity .
Case Study 2: Coordination Complexes
Research involving the reaction of this compound with molybdenum complexes showed successful formation of Mo-S bonds. Infrared spectroscopy indicated characteristic absorption peaks confirming ligand coordination through sulfur atoms. Such studies are crucial for understanding how these complexes can be utilized in catalysis and material science applications .
Mechanism of Action
The mechanism of action of 1-phenylimidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, affecting their function. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences between 1-phenylimidazole-2-thiol and analogous compounds:
Physicochemical Properties
- Tautomerism : this compound exists in equilibrium with its thione form, similar to 2-benzimidazolethiol . The thione form dominates in polar solvents due to resonance stabilization.
- Solubility: The phenyl group in this compound reduces water solubility compared to 1-amino-4-methylimidazole-2-thiol, where the amino group enhances hydrophilicity .
- Crystal Packing : Unlike 1-methyl-3-phenylimidazolidine-2-thione (which adopts a twisted conformation due to steric hindrance), this compound’s planar structure facilitates π-stacking interactions .
Q & A
Q. Key Variables :
- Catalyst Choice : Acidic conditions favor cyclization but may lead to byproducts like sulfoxides if over-oxidized.
- Temperature : Reactions performed at 60–80°C optimize yield while minimizing decomposition .
- Solvent : Polar solvents (e.g., CH₃CN) enhance solubility of intermediates .
What analytical techniques are recommended for structural characterization of this compound derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and thiol protons (δ ~10.0 ppm, if unoxidized) .
- ¹³C NMR : Confirms imidazole ring carbons (δ 120–150 ppm) and substituent environments .
- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) verifies molecular weight and fragmentation patterns (e.g., m/z 305 [M+1] for a related compound) .
- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N, S percentages (e.g., C: 47.35%, S: 31.60% for a triazole-thiol analog) .
Advanced Research Questions
How do substituents on the phenyl ring affect the biological activity of this compound derivatives?
Answer:
Substituents modulate hydrophobicity, electronic effects, and steric hindrance, impacting biological interactions:
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups enhance antimicrobial activity by increasing electrophilicity and membrane permeability .
- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce binding affinity to hydrophobic enzyme pockets .
- Positional Effects : Para-substituted derivatives generally show higher anticancer activity compared to ortho/meta analogs due to optimized steric alignment with target proteins (e.g., tubulin) .
Q. Example :
- 1-Ethyl-5-phenyl-1H-imidazole-2-thiol (EDG at position 5) exhibits moderate antimicrobial activity, while 2-methylimidazole (lacking phenyl) shows higher activity but no neuroprotective effects .
How can researchers resolve contradictions in reported biological data for this compound analogs?
Answer:
Discrepancies often arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative) affect activity profiles .
- Oxidation State : Thiol (-SH) vs. disulfide (-S-S-) forms may alter reactivity. Use reducing agents (e.g., DTT) in assays to stabilize the thiol form .
- Dosage and Exposure Time : IC₅₀ values for anticancer activity vary with incubation time (24h vs. 48h) .
Q. Methodological Recommendations :
- Standardize protocols using guidelines like OECD 423 for toxicity assays.
- Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
What strategies optimize the stability of this compound derivatives under physiological conditions?
Answer:
- pH Control : Thiol groups are prone to oxidation at neutral/basic pH. Buffering solutions to pH 4–6 using citrate or acetate buffers reduces oxidation .
- Chelating Agents : EDTA (1–2 mM) prevents metal-catalyzed oxidation .
- Prodrug Design : Masking the thiol group as a thioether or thiophosphate ester improves stability, with enzymatic cleavage in target tissues .
Q. Case Study :
- MoO₂ClC₆H₅N₃S complexes (greyish-blue) synthesized in CH₃CN show enhanced stability compared to uncomplexed thiols .
How can structure-activity relationship (SAR) studies guide the design of novel this compound analogs?
Answer:
- Core Modifications : Replacing the imidazole ring with triazoles (e.g., 1,2,4-triazole) alters H-bonding capacity and metabolic stability .
- Hybridization : Combining imidazole-thiol scaffolds with benzothiazole or pyridine moieties enhances dual-targeting (e.g., kinase and protease inhibition) .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR or CYP450 enzymes. For example, compound 9c (4-bromophenyl-substituted) showed strong binding to tubulin’s colchicine site .
What in vitro models are suitable for evaluating the neuroprotective effects of this compound derivatives?
Answer:
- Cell-Based Models :
- SH-SY5Y (human neuroblastoma) for oxidative stress (H₂O₂-induced apoptosis).
- Primary cortical neurons for glutamate excitotoxicity assays .
- Biochemical Assays :
- ROS scavenging (DCFH-DA fluorescence).
- Mitochondrial membrane potential (JC-1 staining) .
Validation : Compare with positive controls (e.g., curcumin for antioxidant activity) and use siRNA knockdown to confirm target specificity .
Methodological Challenges and Solutions
How to address poor aqueous solubility of this compound derivatives in pharmacological studies?
Answer:
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
- Co-Solvents : Use DMSO/PEG 400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
- Salt Formation : Convert thiol to sodium thiolate (e.g., Na+ counterion) for improved water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
